molecular formula C14H21NOS B5302776 1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE

1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE

Cat. No.: B5302776
M. Wt: 251.39 g/mol
InChI Key: RPXUOGYVUICDLW-UHFFFAOYSA-N
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Description

1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE is a synthetic compound that belongs to the class of azocane derivatives. It features a unique structure with an azocane ring attached to a thienyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the thienyl group or the azocane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thienyl derivatives, and various substituted thienyl compounds.

Scientific Research Applications

1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Azocane Derivatives: Compounds with similar azocane ring structures.

    Thienyl Derivatives: Compounds containing the thienyl group, such as thiophene and its derivatives.

Uniqueness

1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE is unique due to its specific combination of the azocane ring and the thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

azocan-1-yl-(5-ethylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-2-13-10-12(11-17-13)14(16)15-8-6-4-3-5-7-9-15/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXUOGYVUICDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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